

Application Note: HPLC Analysis of Latanoprost Dimethyl Amide

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Compound of Interest

Compound Name: *Latanoprost dimethyl amide*

Cat. No.: *B10820430*

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Abstract

This application note details a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of **Latanoprost dimethyl amide**. **Latanoprost dimethyl amide** is a derivative of Latanoprost, a prostaglandin F2 α analog used in the treatment of glaucoma. The method presented here is suitable for the determination of **Latanoprost dimethyl amide** in bulk drug substances and can be adapted for formulation analysis. The protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection at 210 nm, providing excellent resolution and sensitivity.

Introduction

Latanoprost is a potent prostaglandin F2 α analogue that effectively reduces intraocular pressure (IOP) and is a first-line treatment for open-angle glaucoma and ocular hypertension. [1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to the biologically active Latanoprost acid.[1][2] **Latanoprost dimethyl amide** is a synthetic derivative of Latanoprost where the isopropyl ester is replaced by a dimethyl amide moiety. As with other pharmaceutical compounds, a reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments of **Latanoprost dimethyl amide**.

This application note provides a detailed protocol for the separation and quantification of **Latanoprost dimethyl amide** using RP-HPLC with UV detection. The method is based on established analytical techniques for Latanoprost and has been adapted for the specific properties of the dimethyl amide derivative.[3][4][5][6]

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required. (e.g., Shimadzu LC 2010, Agilent 1260 Infinity II, or equivalent)[3]
- Chromatographic Data System: Software for instrument control, data acquisition, and processing.
- Analytical Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 μ m or Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 μ m) is recommended for optimal separation.[3][4]
- Chemicals and Reagents:
 - **Latanoprost dimethyl amide** reference standard (purity \geq 98%)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or Milli-Q)
 - Trifluoroacetic acid (TFA) or Formic Acid (optional, for mobile phase modification)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of **Latanoprost dimethyl amide**:

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
Detection Wavelength	210 nm[2][3][6]
Run Time	25 minutes

Note: The gradient can be optimized based on the specific column and HPLC system used to achieve the best separation from any impurities.

Preparation of Standard and Sample Solutions

2.3.1. Standard Stock Solution (100 µg/mL)

- Accurately weigh approximately 10 mg of **Latanoprost dimethyl amide** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile. This is the standard stock solution.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with acetonitrile to obtain concentrations in the range of 1 µg/mL to 50 µg/mL. These will be used to establish the calibration curve.

2.3.3. Sample Preparation

For bulk drug substance:

- Accurately weigh an amount of the **Latanoprost dimethyl amide** sample equivalent to about 10 mg of the active ingredient.
- Transfer to a 100 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile.
- Filter the solution through a 0.45 μm syringe filter before injection.

Results and Discussion

Method Validation Parameters

A hypothetical summary of method validation parameters is presented below. These values are typical for a well-developed HPLC method for prostaglandin analogs.

Parameter	Result
Linearity ($\mu\text{g/mL}$)	1 - 50
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%
Retention Time (approx.)	12.5 min

Linearity

The linearity of the method was assessed by analyzing a series of standard solutions. The peak area of **Latanoprost dimethyl amide** was plotted against the corresponding concentration. A linear relationship is expected with a correlation coefficient (r^2) greater than 0.999.

Specificity

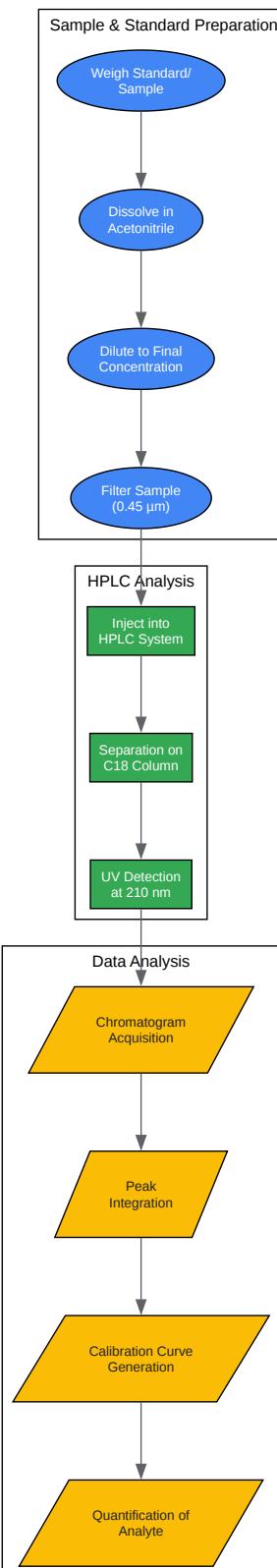
The specificity of the method should be demonstrated by the absence of interfering peaks at the retention time of **Latanoprost dimethyl amide** in a blank chromatogram (injection of acetonitrile). The peak purity can also be evaluated using a photodiode array (PDA) detector.

Protocol: Step-by-Step HPLC Analysis

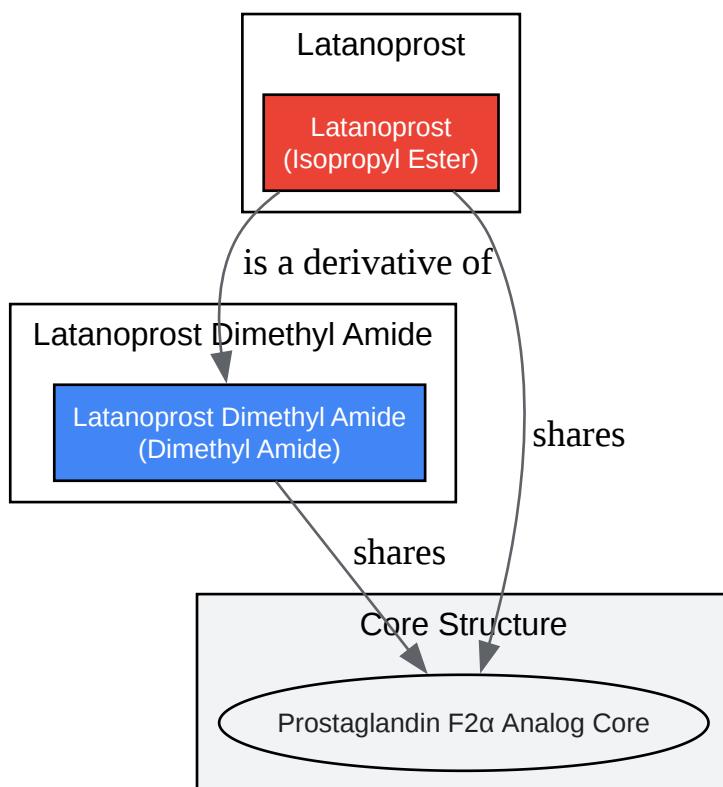
- System Preparation:
 - Turn on the HPLC system components: pump, detector, column oven, and computer.
 - Purge the pump with the mobile phases to remove any air bubbles.
 - Equilibrate the column with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
- Sequence Setup:
 - Create a sequence in the chromatography data system.
 - Include injections of a blank (acetonitrile), the series of working standard solutions, and the prepared sample solutions. It is recommended to inject each standard and sample in duplicate or triplicate.
- Analysis:
 - Start the sequence. The system will automatically inject the solutions and acquire the chromatograms.
- Data Processing:
 - Integrate the peaks in the obtained chromatograms.
 - Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

- Determine the concentration of **Latanoprost dimethyl amide** in the sample solutions using the calibration curve.

Visualizations

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Caption: Experimental workflow for the HPLC analysis of **Latanoprost dimethyl amide**.



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Caption: Relationship between Latanoprost and **Latanoprost dimethyl amide**.

Conclusion

The RP-HPLC method described in this application note is a simple, precise, and accurate technique for the quantitative determination of **Latanoprost dimethyl amide**. The method is suitable for routine quality control and can be readily implemented in analytical laboratories. The provided protocol and chromatographic conditions offer a solid starting point for method development and validation for this new derivative of Latanoprost.

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